molecular formula C9H15N3O4S B12926714 1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole CAS No. 58012-19-4

1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole

Cat. No.: B12926714
CAS No.: 58012-19-4
M. Wt: 261.30 g/mol
InChI Key: OWAOCJXJPJNYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group, an ethylsulfonyl group, and a nitro group attached to the imidazole ring.

Preparation Methods

The synthesis of 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. These reactors allow for better control of reaction parameters and can handle the exothermic nature of nitration reactions more effectively .

Chemical Reactions Analysis

2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Imidazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole include other imidazole derivatives such as:

  • 2-Methyl-1-(2-(methylsulfonyl)ethyl)-5-nitro-1H-imidazole
  • 2-Propyl-1-(2-(propylsulfonyl)ethyl)-5-nitro-1H-imidazole

These compounds share the imidazole core structure but differ in the substituents attached to the ring. The unique combination of the ethyl group, ethylsulfonyl group, and nitro group in 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole gives it distinct chemical and biological properties .

Properties

CAS No.

58012-19-4

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

2-ethyl-1-(2-ethylsulfonylethyl)-5-nitroimidazole

InChI

InChI=1S/C9H15N3O4S/c1-3-8-10-7-9(12(13)14)11(8)5-6-17(15,16)4-2/h7H,3-6H2,1-2H3

InChI Key

OWAOCJXJPJNYFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1CCS(=O)(=O)CC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.